3-Bromo-5-trifluoromethylthioanisole
Description
Structure
2D Structure
Properties
IUPAC Name |
1-bromo-3-methylsulfanyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3S/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVCLKAKVIMBLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674590 | |
| Record name | 1-Bromo-3-(methylsulfanyl)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-92-3 | |
| Record name | 1-Bromo-3-(methylthio)-5-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-(methylsulfanyl)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Selection
A typical approach begins with a suitably substituted anisole or brominated anisole derivative. For example:
- Starting from 3-bromoanisole or 3-bromo-5-substituted anisole derivatives.
- Alternatively, starting from 3-bromo-5-trifluoromethylthiophenol or related intermediates.
Introduction of the Trifluoromethylthio Group
The trifluoromethylthio (-SCF3) group is commonly introduced via:
- Electrophilic trifluoromethylthiolation reagents such as trifluoromethylthiolating agents (e.g., trifluoromethylthiol chlorides, trifluoromethyl disulfides).
- Nucleophilic substitution on a suitable leaving group (e.g., halide or sulfonate ester) with trifluoromethylthiolate anion sources.
- Transition-metal catalyzed trifluoromethylthiolation of aryl halides.
Bromination
Bromination at the 3-position can be achieved by:
- Electrophilic aromatic substitution using brominating agents (e.g., Br2, N-bromosuccinimide) under controlled conditions.
- Directed ortho- or para-bromination using directing groups or protecting groups.
Detailed Preparation Method Based on Patent CN101168510A (Related Compound)
Although CN101168510A focuses on the preparation of 3-bromo-5-trifluoromethylaniline, the synthetic principles can be adapted for 3-bromo-5-trifluoromethylthioanisole due to structural similarities.
Stepwise Synthetic Route
| Step No. | Reaction Type | Description | Conditions / Notes |
|---|---|---|---|
| 1 | Acetylation | Protect amine or phenol groups by acetylation if needed (e.g., acetylation of starting amine) | Reaction in acetic acid and acetic anhydride at 50–60 °C; yield ~98% |
| 2 | Nitration | Introduce nitro group at desired position | Nitration with sulfuric and nitric acid at low temperature (10–20 °C); careful control to avoid over-nitration |
| 3 | Deacetylation | Remove acetyl protecting groups | Hydrolysis with hydrochloric acid under reflux; neutralization and isolation of product |
| 4 | Deamination | Replace amino group with hydrogen or other substituent | Diazotization with sodium nitrite in sulfuric acid at 10 °C, followed by reduction with phosphorous acid and copper oxide catalyst |
| 5 | Reduction | Reduce nitro group to amine or other functional groups | Reduction using iron powder and acetic acid under reflux conditions |
Note: These steps are adapted from the patent for 3-bromo-5-trifluoromethylaniline and would require modification for the methoxy and trifluoromethylthio substituents.
Adaptation for Trifluoromethylthio Group
The trifluoromethylthio group introduction typically requires:
- Reaction of an aryl thiol or phenol intermediate with trifluoromethylating reagents such as trifluoromethyl iodide or trifluoromethyl disulfide in the presence of copper catalysts.
- Alternatively, nucleophilic substitution of a suitable leaving group by trifluoromethylthiolate salts (e.g., AgSCF3).
Representative Synthetic Route for this compound
| Step | Description | Reagents / Conditions | Expected Outcome / Yield |
|---|---|---|---|
| 1 | Starting from 3-bromoanisole | Commercially available or synthesized by bromination of anisole | 3-bromoanisole |
| 2 | Directed lithiation at 5-position followed by quenching with sulfur electrophile | Use n-BuLi at low temperature, then sulfur electrophile (e.g., S8) | 3-bromo-5-mercaptoanisole intermediate |
| 3 | Trifluoromethylthiolation of thiol group | Reaction with trifluoromethylating agent (e.g., AgSCF3) under copper catalysis | This compound |
| 4 | Purification | Column chromatography or recrystallization | Pure target compound |
Note: This route is consistent with known methods for introducing trifluoromethylthio groups onto aromatic thiols and anisoles.
Data Table Summarizing Preparation Methods and Conditions
| Preparation Step | Typical Reagents / Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Bromination of anisole | Br2 or NBS, solvent (CCl4, CH2Cl2), 0–25 °C | 80–95 | Regioselective bromination at 3-position |
| Directed lithiation and thiolation | n-BuLi, S8 or sulfur electrophile, low temperature | 70–85 | Formation of aryl thiol intermediate |
| Trifluoromethylthiolation | AgSCF3, Cu catalyst, polar aprotic solvent (DMF) | 60–90 | Introduction of -SCF3 group |
| Purification | Chromatography, recrystallization | — | Ensures high purity for downstream applications |
Research Findings and Practical Considerations
Regioselectivity: Achieving substitution specifically at the 3- and 5-positions requires careful control of reaction conditions and choice of directing groups or lithiation strategies.
Trifluoromethylthiolation: The use of silver trifluoromethylthiolate (AgSCF3) is well-documented for introducing -SCF3 groups onto aromatic thiols or aryl halides, often catalyzed by copper salts to improve yield and selectivity.
Safety and Handling: Trifluoromethylthiolation reagents and intermediates can be sensitive and require inert atmosphere and low temperature conditions to avoid decomposition.
Industrial Scale-Up: The stepwise approach involving bromination, lithiation, and trifluoromethylthiolation is amenable to scale-up with optimization of solvent, temperature, and catalyst loading.
Chemical Reactions Analysis
3-Bromo-5-trifluoromethylthioanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The thioanisole moiety can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the trifluoromethyl group.
Common reagents used in these reactions include strong bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
3-Bromo-5-trifluoromethylthioanisole has several applications in scientific research:
Synthetic Pathways: It is used in the synthesis of various organic compounds, including anisoles through nucleophilic aromatic substitution.
Corrosion Inhibition: Derivatives of this compound have shown high efficiency in protecting metals in acidic media, making it useful in industrial maintenance.
Anticancer Research: The compound has been implicated in the preparation of potential anticancer agents, highlighting its utility in drug discovery and medicinal chemistry.
Antimicrobial Activities: Derivatives synthesized from this compound have demonstrated antimicrobial activities, indicating its relevance in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-Bromo-5-trifluoromethylthioanisole is primarily related to its ability to undergo nucleophilic aromatic substitution reactions. The trifluoromethylthio group enhances the compound’s reactivity, allowing it to interact with various molecular targets. In corrosion inhibition, the compound forms a protective layer on metal surfaces, preventing oxidation and degradation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and commercial differences between 3-Bromo-5-trifluoromethylthioanisole and related brominated/fluorinated compounds:
Research Implications
- Synthetic Utility : The -SCF₃ group in this compound is prized for its stability and lipophilicity, making it valuable in medicinal chemistry .
- Comparative Limitations : Structural analogs like 4-Bromo-2-(trifluoromethyl)toluene (QA-5819) are less polar due to the absence of sulfur, impacting solubility in polar solvents .
Biological Activity
3-Bromo-5-trifluoromethylthioanisole (CAS Number: 1072944-92-3) is a synthetic organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following features:
- Molecular Formula : C9H6BrF3S
- Molecular Weight : 293.16 g/mol
- Functional Groups : Contains a bromine atom, a trifluoromethyl group, and a thioether moiety attached to an anisole structure.
The biological activity of this compound is largely attributed to its trifluoromethylthio group, which exhibits strong electron-withdrawing properties. This characteristic influences the compound's reactivity and interaction with biological targets, such as enzymes and receptors. The compound's mechanism of action may involve:
- Enzyme Inhibition : The trifluoromethylthio group can interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Binding : The structural features may allow binding to specific receptors, modulating signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
-
Antimicrobial Properties :
- Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in developing antimicrobial agents.
-
Anticancer Activity :
- Preliminary research indicates that the compound may induce apoptosis in cancer cell lines. The mechanism appears to be related to the modulation of signaling pathways involved in cell survival.
-
Anti-inflammatory Effects :
- Some studies suggest that this compound can reduce inflammation markers in vitro, indicating its potential as an anti-inflammatory agent.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various trifluoromethylthioanisol derivatives against Gram-positive and Gram-negative bacteria. This compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL .
- Cytotoxicity in Cancer Cells :
-
Inflammatory Response Modulation :
- Research conducted on LPS-stimulated macrophages demonstrated that treatment with the compound reduced the secretion of pro-inflammatory cytokines (TNF-alpha and IL-6) by 40% compared to untreated controls .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Trifluoromethylthioanisole | Trifluoromethyl group | Moderate antimicrobial activity |
| 4-Bromo-2-trifluoromethylphenol | Bromine at para position | Antioxidant properties |
| 3-Bromo-5-(trifluoromethyl)-1H-indole | Indole structure with bromine | Potential anticancer activity |
Q & A
Q. Key Variables :
- Temperature : Higher temperatures (80–100°C) accelerate reactions but may degrade sensitive substituents.
- Solvent choice : THF or DMF improves solubility of intermediates, while dichloromethane minimizes side reactions.
- Purification : Column chromatography with silica gel (hexane:ethyl acetate) is critical for isolating ≥97% purity .
Q. Contradiction Analysis :
- Literature Discrepancy : Some studies report <50% yields in cross-couplings, while others achieve >75% under similar conditions. This may stem from trace moisture (hydrolyzing SCF₃) or improper ligand-to-metal ratios .
What analytical techniques are most reliable for characterizing this compound and its intermediates?
Basic Research Question
- NMR Spectroscopy :
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve impurities. Mass spectra confirm molecular ion peaks at m/z 271.0 (M+H⁺) .
Advanced Tip : X-ray crystallography (if crystalline) provides unambiguous confirmation of regiochemistry, though limited by the compound’s low melting point .
How can conflicting data on the compound’s stability under acidic/basic conditions be resolved?
Advanced Research Question
Contradictory reports exist on whether the SCF₃ group hydrolyzes under acidic conditions:
Q. Methodological Resolution :
- Controlled Kinetic Studies : Monitor degradation via HPLC at varying pH (1–12) and temperatures.
- Isolation of Byproducts : Identify sulfonic acid derivatives via IR (S=O stretches at 1150–1250 cm⁻¹) .
What are the emerging applications of this compound in medicinal chemistry?
Advanced Research Question
The compound serves as a precursor for bioactive molecules:
- Antimicrobial Agents : Derivatives with pyridine or triazole moieties show MIC values <1 µg/mL against S. aureus .
- Kinase Inhibitors : The SCF₃ group enhances binding to hydrophobic ATP pockets (e.g., EGFR inhibitors) .
Q. Synthetic Pathway :
Functionalization : Introduce amines via Buchwald-Hartwig coupling.
Cyclization : Form triazoles using CuAAC (click chemistry) .
How does the trifluoromethylthio group affect the compound’s photophysical properties?
Advanced Research Question
The SCF₃ group induces red-shifted UV-Vis absorption (λₐᵦₛ = 280–320 nm) due to its electron-withdrawing nature. However, fluorescence quenching is observed in polar solvents, attributed to:
Q. Experimental Design :
- Time-Resolved Spectroscopy : Compare fluorescence lifetimes in toluene vs. methanol.
- DFT Calculations : Model HOMO-LUMO gaps to predict absorption maxima .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
